1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methylpretetramide is a member of the class of pretetramides in which the only additional substituent is a methyl group at position 6. It has a role as a bacterial metabolite. It derives from a Pretetramid. It is a conjugate acid of a 6-methylpretetramide(1-).
Scientific Research Applications
Topochemistry
- Study of Cyclo-octa-1,5-cis,cis-dienes Formation : Research by Green, Lahav, and Schmidt (1971) explored the formation of cyclo-octa-1,5-cis,cis-dienes from various compounds, including penta-1,3-diene-1-carboxamide, under irradiation, contributing to the understanding of C4-versus C8-cyclodimerisation in solid state (Green, Lahav, & Schmidt, 1971).
Pharmacology
- Synthesis and Antidopaminergic Properties : Högberg et al. (1990) synthesized and studied the antidopaminergic properties of various compounds, including carboxamides, providing insights into their potential use as antipsychotic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
- Designing Anticancer Agents : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including carboxamides, to evaluate their cytotoxicity against cancer cell lines, contributing to anticancer drug development (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).
Antimicrobial Research
- Synthesis and Antimicrobial Activity Study : Kolisnyk et al. (2015) synthesized novel derivatives of carboxamides and evaluated their antimicrobial activity, providing potential new treatments for infectious diseases (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Cancer Research
- Synthesis and Cytotoxic Activity in Cancer Treatment : Deady et al. (2000) prepared a series of carboxamide derivatives and evaluated their cytotoxic activity in cell lines, exploring potential cancer treatments (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).
Diabetes Research
- Optimizing 11β-HSD1 Inhibitors for Type II Diabetes : Goldberg et al. (2012) researched the co-optimization of human and murine potency in (5-hydroxy-2-adamantyl)-pyrimidine-5-carboxamide series, targeting 11β-HSD1 inhibitors for type II diabetes treatment (Goldberg, Leach, Scott, Snelson, Groombridge, Donald, Bennett, Bodin, Gutierrez, & Gyte, 2012).
HIV Research
- Metabolism and Disposition in HIV Integrase Inhibitors : Monteagudo et al. (2007) used 19F-NMR spectroscopy to study the metabolism and disposition of HIV integrase inhibitors, including carboxamides, aiding in the development of HIV treatments (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
properties
CAS RN |
2602-31-5 |
---|---|
Product Name |
1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide |
Molecular Formula |
C20H15NO6 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1,3,10,11,12-pentahydroxy-6-methyltetracene-2-carboxamide |
InChI |
InChI=1S/C20H15NO6/c1-7-9-3-2-4-11(22)14(9)19(26)15-10(7)5-8-6-12(23)16(20(21)27)18(25)13(8)17(15)24/h2-6,22-26H,1H3,(H2,21,27) |
InChI Key |
WBDQDVXPSGTJAV-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C=C4C=C(C(=C(C4=C3O)O)C(=O)N)O)O)O |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C=C4C=C(C(=C(C4=C3O)O)C(=O)N)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.